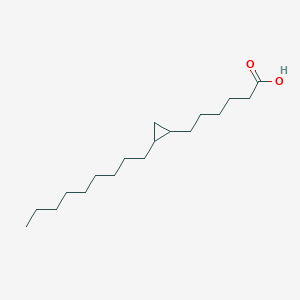

6-(2-Nonylcyclopropyl)hexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

651027-50-8 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

6-(2-nonylcyclopropyl)hexanoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-9-12-16-15-17(16)13-10-8-11-14-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) |

InChI Key |

WREVJPNUTTYBBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1CC1CCCCCC(=O)O |

Origin of Product |

United States |

Role in the Construction of Complex Natural Products

There is no available data on the use of 6-(2-Nonylcyclopropyl)hexanoic acid as a starting material or intermediate in the total synthesis of any known complex natural products. The synthesis of natural products often involves intricate strategies where the specific stereochemistry and functionality of a precursor are crucial for the successful construction of the target molecule. Without any documented synthetic routes employing this specific acid, its role in this area is entirely speculative.

Development of Polymers and Advanced Materials

The potential for 6-(2-Nonylcyclopropyl)hexanoic acid to be incorporated into polymers or to serve as a monomer for the creation of advanced materials has not been explored in any available research. The properties of polymers are highly dependent on the structure of their monomeric units. The introduction of a cyclopropyl (B3062369) group and a long alkyl chain could theoretically influence properties such as thermal stability, crystallinity, and hydrophobicity, but no experimental data is available to support such possibilities for this specific compound.

Analytical Methodologies for the Detection and Quantification of 6 2 Nonylcyclopropyl Hexanoic Acid in Research Matrices

Sample Preparation Techniques for Diverse Research Samples

The choice of sample preparation technique is crucial for isolating 6-(2-Nonylcyclopropyl)hexanoic acid from various research matrices, removing interfering substances, and concentrating the analyte to a level suitable for instrumental analysis. The lipophilic nature of the nonyl group and the carboxylic acid functionality guide the selection of appropriate extraction methods.

For aqueous samples such as cell culture media or environmental water samples, liquid-liquid extraction (LLE) is a common approach. This involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The pH of the aqueous phase is a critical parameter; it should be adjusted to below the pKa of the carboxylic acid group (typically < 4) to ensure the compound is in its neutral, more non-polar form, thus facilitating its extraction into an organic solvent like hexane, ethyl acetate, or a mixture thereof.

For more complex solid or semi-solid matrices like tissue homogenates, soil, or sediment, a more rigorous extraction is necessary. Solid-phase extraction (SPE) offers a more selective and efficient alternative to LLE. A reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) can be employed. The sample, typically after initial homogenization and centrifugation, is loaded onto the conditioned cartridge. Interfering polar compounds are washed away with a weak solvent, and the analyte of interest is subsequently eluted with a stronger organic solvent.

In instances with highly complex biological matrices such as plasma or serum, techniques like protein precipitation followed by LLE or SPE are often employed to remove proteins that can interfere with the analysis.

A summary of potential sample preparation techniques for different matrices is presented in Table 1.

Table 1: Suggested Sample Preparation Techniques for this compound in Various Research Matrices

| Research Matrix | Proposed Primary Extraction Technique | Key Considerations |

| Cell Culture Media | Liquid-Liquid Extraction (LLE) | Acidification of the sample to pH < 4 before extraction with an organic solvent. |

| Plasma/Serum | Protein Precipitation followed by SPE | Removal of proteins with acetonitrile (B52724) or methanol (B129727) prior to solid-phase extraction for cleanup and concentration. |

| Tissue Homogenates | Homogenization followed by SPE | Thorough homogenization to release the analyte, followed by centrifugation and purification using reversed-phase SPE. |

| Environmental Water | Solid-Phase Extraction (SPE) | Pre-concentration of the analyte from a large volume of water onto an SPE cartridge. |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction | Use of organic solvents under elevated temperature and pressure or sonication to extract the analyte from the solid matrix. |

Development of Quantitative Assays using LC-MS/MS and GC-MS

The quantification of this compound is typically achieved using hyphenated chromatographic and mass spectrometric techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

LC-MS/MS is often the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. For this compound, a reversed-phase chromatographic separation using a C18 column is a suitable starting point. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., formic acid) to ensure the analyte is in its protonated form for optimal ionization. Detection by tandem mass spectrometry, typically with an electrospray ionization (ESI) source operating in negative ion mode, would provide high selectivity and sensitivity. The quantification is based on selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.

GC-MS can also be employed for the analysis of this compound, though it generally requires a derivatization step to increase the volatility and thermal stability of the carboxylic acid. Derivatizing agents such as silylating reagents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or alkyl chloroformates) can be used to convert the carboxylic acid to a more volatile ester or silyl (B83357) ester. The separation is achieved on a capillary GC column, and detection is performed by a mass spectrometer, often a triple quadrupole for quantitative analysis using SRM. thermofisher.com

A comparison of hypothetical parameters for LC-MS/MS and GC-MS methods is provided in Table 2.

Table 2: Hypothetical Parameters for LC-MS/MS and GC-MS Quantitative Assays

| Parameter | LC-MS/MS | GC-MS |

| Chromatography | ||

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile/Carrier Gas | Water/Acetonitrile with 0.1% Formic Acid | Helium |

| Flow Rate | 0.3 mL/min | 1.2 mL/min |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Electron Ionization (EI) |

| Monitored Transition | [M-H]⁻ → Product Ion | [M]⁺ → Product Ion (of derivatized compound) |

| Derivatization | Not required | Required (e.g., silylation) |

Standardization and Validation of Analytical Methods for the Compound

The standardization and validation of any quantitative analytical method are essential to ensure the reliability and reproducibility of the results. This process involves a series of experiments to demonstrate that the method is suitable for its intended purpose. For the analysis of this compound, a comprehensive validation would include the following key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and comparing them to samples spiked with the analyte and potential interfering compounds.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is determined by analyzing a series of calibration standards at different concentrations. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be >0.99.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy is expressed as the percent recovery, and precision is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.net These are typically determined by analyzing samples with very low concentrations of the analyte and are often defined based on the signal-to-noise ratio (e.g., S/N of 3 for LOD and 10 for LOQ). researchgate.net

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte. This is a significant consideration in LC-MS/MS and is assessed by comparing the response of the analyte in a pure solvent to its response in a matrix extract.

Stability: The stability of the analyte in the sample matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

An example of acceptance criteria for method validation is presented in Table 3.

Table 3: Typical Acceptance Criteria for Analytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85-115% (80-120% at LOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. |

| Stability | Analyte concentration within ±15% of the nominal concentration. |

By systematically developing and validating analytical methods according to these principles, researchers can ensure the generation of high-quality, reliable data for this compound in their studies.

Structure Activity Relationship Sar Studies of 6 2 Nonylcyclopropyl Hexanoic Acid Analogues and Derivatives

Systematic Variation of Alkyl Chain Length and Cyclopropyl (B3062369) Substitutions

The biological activity of fatty acids is often intricately linked to the length and characteristics of their alkyl chains. In the case of 6-(2-Nonylcyclopropyl)hexanoic acid analogues, studies have shown that variations in the length of the nonyl group attached to the cyclopropane (B1198618) ring can significantly influence their biological profile. For instance, research on other bioactive lipids has demonstrated that an optimal chain length frequently exists for maximal activity, with either shorter or longer chains leading to a decrease in potency. This is often attributed to the hydrophobic interactions between the alkyl chain and the binding pocket of its biological target.

Moreover, substitutions on the cyclopropane ring itself are a key area of investigation. The introduction of substituent groups, such as methyl or other small alkyl groups, can alter the stereochemistry and electronic properties of the cyclopropane moiety. These changes, in turn, can affect how the molecule orients itself within a receptor or active site, thereby modulating its biological response. While specific data for this compound is still emerging, studies on related cyclopropane-containing molecules have shown that even minor substitutions can lead to substantial changes in activity. For example, in a series of amide derivatives containing a cyclopropane ring, the introduction of halogen atoms onto an associated benzene ring was found to be beneficial for antifungal activity.

| Analogue | Modification | Observed Activity Trend |

| Analogue A | Shortened Alkyl Chain (e.g., Heptyl) | Potentially reduced activity |

| Analogue B | Lengthened Alkyl Chain (e.g., Undecyl) | Potentially reduced activity |

| Analogue C | Methyl-substituted Cyclopropane Ring | Activity may increase or decrease depending on stereochemistry |

| Analogue D | Ethyl-substituted Cyclopropane Ring | Activity modulation expected |

This table presents hypothetical trends based on general principles of fatty acid SAR, as specific experimental data for this compound analogues is limited in publicly available research.

Analysis of the Impact of Carboxylic Acid Modification on Biological Potency

The carboxylic acid group of this compound is a critical functional group that often plays a pivotal role in the molecule's interaction with biological targets, frequently through the formation of hydrogen bonds or ionic interactions. Consequently, modifications to this group are a central focus of SAR studies.

| Derivative | Carboxylic Acid Modification | Potential Impact on Potency |

| Derivative 1 | Methyl Ester | Increased lipophilicity, altered bioavailability |

| Derivative 2 | Ethyl Ester | Similar to methyl ester, with slight variation in properties |

| Derivative 3 | Simple Amide (-CONH2) | Altered hydrogen bonding capacity |

| Derivative 4 | N-Aryl Amide | May exhibit enhanced or different biological activity profile |

This table illustrates potential outcomes of carboxylic acid modification based on established principles in medicinal chemistry, pending specific experimental validation for this compound derivatives.

Computational Modeling and Chemoinformatics for SAR Predictions

In concert with synthetic chemistry and biological testing, computational modeling and chemoinformatics are proving to be invaluable tools for predicting the SAR of this compound analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build mathematical models that correlate the structural features of these molecules with their biological activities. nih.gov These models can then be used to predict the potency of novel, unsynthesized analogues, thereby guiding the design of more effective compounds and streamlining the drug discovery process.

Molecular docking simulations offer a more granular view of the potential interactions between these cyclopropane fatty acid derivatives and their biological targets. By computationally placing the molecules into the three-dimensional structure of a receptor or enzyme, researchers can visualize the binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for activity. For example, docking studies on other bioactive molecules have successfully predicted how modifications to a compound's structure will affect its binding affinity. These in silico methods, while not a replacement for experimental validation, provide powerful predictive insights that can significantly accelerate the identification of lead compounds with improved biological profiles.

Theoretical Considerations in Materials Science and Nanotechnology Applications

Self-Assembly Properties of 6-(2-Nonylcyclopropyl)hexanoic acid for Supramolecular Structures

The amphiphilic nature of this compound, with a hydrophilic carboxylic acid head and a bulky hydrophobic tail, is expected to drive its self-assembly in various solvents. In aqueous media, this molecule would likely form supramolecular structures such as micelles or vesicles to minimize the unfavorable interactions between the hydrophobic tail and water molecules. nih.govresearchgate.net The geometry of the self-assembled structures will be largely influenced by the packing parameter of the molecule, which is determined by the volume of the hydrophobic tail, the cross-sectional area of the headgroup, and the length of the tail. libretexts.org

A key distinguishing feature of this molecule is the presence of the cyclopropane (B1198618) ring. Cyclopropane fatty acids are known to be present in bacterial cell membranes where they play a role in regulating membrane fluidity. acs.orguq.edu.aunih.gov The cyclopropane ring introduces a rigid kink in the hydrocarbon chain, which can disrupt the close packing of the lipid tails. chemrxiv.orgresearchgate.net This disruption can lead to an increase in membrane fluidity. In the context of self-assembly, the presence of the cyclopropyl (B3062369) group in this compound would likely lead to less dense packing within the hydrophobic core of the resulting supramolecular structures compared to a similar saturated fatty acid. This could influence the stability, permeability, and phase behavior of the aggregates.

Table 1: Theoretical Physicochemical Properties and Their Influence on Self-Assembly

| Property | Predicted Characteristic | Implication for Self-Assembly |

| Amphiphilicity | Distinct hydrophilic head (carboxylic acid) and hydrophobic tail (nonylcyclopropyl) | Spontaneous formation of micelles, vesicles, or other aggregates in aqueous solutions. nih.govresearchgate.net |

| Hydrogen Bonding | Carboxylic acid group can form strong intermolecular hydrogen bonds. nih.gov | Formation of dimers, influencing the effective headgroup size and packing. |

| Hydrophobic Chain | Long nonyl group provides significant hydrophobic character. | Strong driving force for aggregation to sequester the tail from water. |

| Cyclopropane Ring | Introduces a rigid kink and steric bulk in the tail. acs.orguq.edu.au | Disrupts ordered packing, potentially leading to more fluid or disordered supramolecular structures. |

Potential as a Component in Lipid Nanoparticles or Drug Delivery Systems (excluding clinical applications)

Fatty acids are increasingly being investigated for their role in drug delivery systems, acting as penetration enhancers, stabilizing agents, or as part of the lipid matrix in nanoparticles. nih.govnih.goveuropeanpharmaceuticalreview.comcreative-biolabs.com this compound, with its lipid-like structure, could theoretically be incorporated into lipid nanoparticles (LNPs), such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). mdpi.commdpi.com

Within an LNP formulation, this molecule could serve several purposes. Its amphiphilic nature would allow it to act as a co-surfactant, stabilizing the interface between the lipid core and the aqueous continuous phase. The bulky and kinked hydrophobic tail, due to the cyclopropyl group, could create imperfections in the lipid matrix of the nanoparticle. This might enhance the drug loading capacity by providing more space for drug molecules to be accommodated.

Furthermore, the presence of cyclopropane fatty acids in lipid bilayers is known to alter their biophysical properties. acs.orguq.edu.aunih.gov Incorporating this compound into the lipid shell of a nanoparticle could therefore modulate its rigidity and permeability. This could be a means to control the release profile of an encapsulated drug. The unique structure of the cyclopropane ring might also influence the interaction of the nanoparticle with model biological membranes, a key aspect in fundamental drug delivery research.

Table 2: Theoretical Role of this compound in Lipid Nanoparticles

| LNP Parameter | Potential Influence of this compound | Rationale |

| Stability | May act as a co-surfactant to enhance colloidal stability. | Amphiphilic character helps to stabilize the lipid-water interface. |

| Drug Loading | Could potentially increase drug encapsulation efficiency. | The kinked tail structure may disrupt the lipid crystal lattice, creating space for drug molecules. |

| Release Profile | Could modulate the drug release rate. | Alteration of the lipid matrix packing and fluidity could affect drug diffusion from the nanoparticle. acs.orguq.edu.au |

| Membrane Interaction | May influence interactions with model cell membranes. | The cyclopropane group is known to affect the properties of lipid bilayers. nih.gov |

Surface Modification and Interfacial Phenomena Studies

Carboxylic acids are widely used for the surface modification of a variety of materials, including metals, metal oxides, and nanoparticles. cd-bioparticles.comcd-bioparticles.netnih.govacs.orgmdpi.com The carboxylic acid group of this compound can act as an anchor to bind to these surfaces, forming self-assembled monolayers (SAMs). acs.org This surface functionalization can be used to tailor the surface properties, such as wettability, adhesion, and corrosion resistance.

The long nonylcyclopropyl tail would form a hydrophobic outer layer. The presence of the cyclopropane ring would likely result in a less ordered and potentially thicker monolayer compared to a SAM formed from a straight-chain fatty acid of similar length. This is due to the steric hindrance and the kink introduced by the three-membered ring. The resulting surface would be highly non-polar, leading to a significant increase in the water contact angle.

The study of such modified surfaces could provide insights into interfacial phenomena. For instance, the unique topography and chemical nature of a surface coated with this compound could influence protein adsorption, cell adhesion in in-vitro studies, and lubrication properties. The cyclopropane ring, with its high ring strain and unique electronic character, may also exhibit specific interactions with other molecules at the interface. researchgate.netwikipedia.org

Table 3: Theoretical Applications in Surface Modification

| Application Area | Predicted Effect of this compound Coating | Underlying Mechanism |

| Wettability Control | Creation of a highly hydrophobic surface. | The long, non-polar nonylcyclopropyl tail would orient away from the substrate, repelling water. |

| Corrosion Inhibition | Potential to form a protective barrier against corrosive agents. | A densely packed monolayer can prevent the access of water and ions to the underlying surface. |

| Biomaterial Studies | Alteration of protein and cell interactions with a surface. | Changes in surface energy, chemistry, and topography can influence biological responses. |

| Nanoparticle Functionalization | Stabilization of nanoparticles in non-polar solvents and introduction of surface functionality. cd-bioparticles.comcd-bioparticles.net | The carboxylic acid headgroup binds to the nanoparticle surface, while the hydrophobic tails provide dispersibility. |

Future Research Directions and Unanswered Questions for 6 2 Nonylcyclopropyl Hexanoic Acid

Elucidation of Novel Biological Roles and Pathways

The fundamental question surrounding 6-(2-Nonylcyclopropyl)hexanoic acid is its biological function. The presence of a nonyl group suggests a long-chain fatty acid, which could imply distinct roles compared to the more commonly studied CFAs with shorter acyl chains.

Future research should focus on several key areas:

Identification in Natural Systems: A primary objective is to determine if this compound is a naturally occurring compound. Its structural features, a C6 hexanoic acid chain attached to a cyclopropane (B1198618) ring bearing a C9 nonyl group, suggest a potential biosynthesis from a precursor long-chain unsaturated fatty acid. Investigations into organisms known to produce other long-chain fatty acids or those thriving in unique environmental niches could be a starting point.

Interaction with Cellular Membranes: CFAs are known to alter the physical properties of cell membranes, affecting fluidity and stability. nih.gov Research is needed to understand how the incorporation of a bulky and structurally complex molecule like this compound would impact membrane dynamics. Its long nonyl tail, combined with the rigid cyclopropane ring, could induce unique packing effects and influence the function of membrane-bound proteins.

Signaling Pathways and Receptor Interactions: Some fatty acids act as signaling molecules by binding to specific receptors. For instance, certain medium-chain fatty acids are agonists for G-protein coupled receptors like GPR84, which is involved in immune responses. mdpi.com It is crucial to investigate whether this compound or its metabolites can act as ligands for known or orphan receptors, potentially uncovering novel signaling cascades. Studies on other cyclopropane-containing fatty acids have shown antimicrobial and quorum sensing inhibitory activities, suggesting that this compound could also play a role in inter-species communication or defense mechanisms. mdpi.com

Metabolic Fate: Understanding the metabolic pathway of this compound is essential. Research in mammalian tissues has shown that cyclopropanecarboxylic acid can be elongated to form long-chain cyclopropyl (B3062369) fatty acids. nih.govnih.gov Future studies should explore if a similar pathway could produce this compound and how the cyclopropane ring affects its susceptibility to beta-oxidation and degradation.

| Research Question | Potential Experimental Approach |

| Does this compound exist in nature? | Mass spectrometry-based screening of lipid extracts from diverse organisms. |

| How does it affect cell membrane properties? | Biophysical studies on model membranes incorporating the synthetic compound. |

| Does it have signaling properties? | Receptor binding assays and cell-based signaling reporter assays. |

| What is its metabolic pathway? | Isotope tracing studies in cell cultures or model organisms. |

Exploration of Previously Undiscovered Synthetic Routes

The lack of a known natural source for this compound necessitates the development of efficient and stereoselective synthetic routes to enable its biological investigation.

Key areas for synthetic exploration include:

Novel Cyclopropanation Methods: While classic methods like the Simmons-Smith reaction are available for forming cyclopropane rings, developing novel and more efficient catalytic methods for the cyclopropanation of long-chain unsaturated fatty acid precursors would be highly valuable. wikipedia.org This is particularly important for controlling the stereochemistry of the cyclopropane ring, which is often crucial for biological activity.

Biosynthetic Engineering: An alternative to chemical synthesis is the use of engineered biological systems. The enzyme responsible for CFA formation in bacteria is cyclopropane fatty acid synthase (CFAS). wikipedia.org Future research could focus on identifying or engineering a CFAS with a substrate specificity that could accommodate a long-chain unsaturated fatty acid precursor to produce this compound. This could involve screening for novel CFAS enzymes in various organisms or using protein engineering to alter the active site of known enzymes. The biosynthesis of very-long-chain fatty acids (VLCFAs) in plants involves multiple elongase complexes, and understanding these pathways could provide insights into producing the necessary precursors for a biosynthetic approach. mdpi.com

| Synthetic Challenge | Potential Approach |

| Stereoselective synthesis of the cyclopropane ring. | Development of new asymmetric catalysts for cyclopropanation reactions. |

| Efficient construction of the long alkyl chain. | Utilization of modern cross-coupling methodologies. |

| Biosynthesis of the target molecule. | Engineering of cyclopropane fatty acid synthases with altered substrate specificity. |

Integration into Multi-Omics Research for System-Level Understanding

To fully comprehend the biological significance of this compound, a systems-level approach is necessary. The integration of this compound into multi-omics research will be critical for placing it within the broader context of cellular and organismal physiology.

Future research directions include:

Lipidomics and Metabolomics: The development of advanced lipidomics platforms, often utilizing liquid chromatography-mass spectrometry (LC-MS), is crucial for the detection and quantification of novel and rare lipids like this compound. nih.govnih.gov Targeted lipidomics methods can be developed to specifically search for this compound in biological samples. Untargeted metabolomics can then be used to identify downstream metabolites and associated metabolic pathways that are perturbed by the presence of this fatty acid.

Transcriptomics and Proteomics: Once the biological effects of this compound are observed, transcriptomics and proteomics can be employed to uncover the underlying molecular mechanisms. For example, by treating cells with the synthetic compound, researchers can identify changes in gene and protein expression that point towards the cellular pathways being affected. This multi-omics approach can help to build a comprehensive picture of the compound's mode of action. nih.gov

Integrative Analysis: The true power of multi-omics lies in the integration of different data types. By combining data from lipidomics, transcriptomics, and proteomics, researchers can construct detailed molecular networks that illustrate the system-wide impact of this compound. This integrated analysis can reveal previously unknown connections between lipid metabolism and other cellular processes, providing a holistic understanding of the compound's role.

| Omics Approach | Research Goal |

| Lipidomics | Detect and quantify this compound and its metabolites in biological systems. |

| Transcriptomics | Identify changes in gene expression in response to the compound. |

| Proteomics | Identify changes in protein expression and post-translational modifications. |

| Integrative Multi-Omics | Construct a system-level model of the compound's biological function. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-Nonylcyclopropyl)hexanoic acid, and how can cyclopropane ring stability be ensured during synthesis?

- Methodological Answer : Cyclopropane-containing compounds like this compound are typically synthesized via carbene insertion or alkylation of pre-formed cyclopropane precursors. Stability of the cyclopropane ring during synthesis can be ensured by controlling reaction temperature (e.g., avoiding excessive heat >120°C) and using stabilizing solvents like dichloromethane. Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical to verify structural integrity . For cyclopropane-specific stability, thermodynamic data from lactone hydrolysis studies (ΔrH° measurements) can guide reaction conditions to minimize ring strain .

Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane moiety in this compound?

- Methodological Answer : The cyclopropane ring can be identified using ¹H NMR (characteristic deshielded protons at δ 0.5–1.5 ppm) and ¹³C NMR (distinct signals for sp³ carbons in the 10–20 ppm range). IR spectroscopy may reveal C-C stretching vibrations (~850–1000 cm⁻¹). For higher precision, X-ray crystallography or computational simulations (DFT-based geometry optimization) are recommended to resolve stereochemical ambiguities .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection at 210 nm. Confirmatory tests include elemental analysis (C, H, N) and melting point determination. For trace impurities, GC-MS or high-resolution mass spectrometry (HRMS) is advised, referencing NIST-standardized fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the stability of the cyclopropane ring in this compound under varying pH and temperature conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model ring strain and predict stability. Molecular dynamics simulations (MD) using software like Gaussian or GROMACS can simulate thermal degradation pathways. Experimental validation via Arrhenius plots (k vs. 1/T) of hydrolysis rates under acidic/basic conditions (pH 2–12) is critical to align computational predictions with empirical data .

Q. What strategies resolve contradictions in reported pKa values for this compound across studies?

- Methodological Answer : Discrepancies in acidity constants often arise from solvent polarity or ionic strength variations. Standardize measurements using potentiometric titration in 0.1 M KCl at 25°C. Compare results with computational pKa predictions (e.g., COSMO-RS solvation model) to identify outliers. Meta-analysis of thermodynamic data (ΔrH°, ΔrG°) from hydrolysis studies can further clarify trends .

Q. How can researchers design experiments to study the compound’s interaction with lipid bilayers or enzymatic targets?

- Methodological Answer : Use Langmuir-Blodgett troughs to measure monolayer penetration into lipid bilayers, monitoring surface pressure-area isotherms. For enzymatic studies, employ fluorescence polarization assays with labeled substrates or molecular docking simulations (AutoDock Vina) to predict binding affinities. Validate with stopped-flow kinetics to quantify association/dissociation rates .

Q. What role do stereochemical factors play in the biological activity of this compound, and how can they be systematically investigated?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) followed by circular dichroism (CD) can isolate and characterize stereoisomers. In vitro bioassays (e.g., enzyme inhibition) paired with molecular dynamics simulations (e.g., GROMACS) can correlate stereochemistry with activity. Isotopic labeling (²H/¹³C) may track metabolic pathways to assess stereospecific effects .

Methodological Guidance for Data Analysis

Q. How should researchers approach conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Re-evaluate solubility measurements using standardized shake-flask methods with UV/Vis quantification. Cross-validate with Hansen Solubility Parameters (HSP) and molecular dynamics simulations to model solvent-solute interactions. Discrepancies may arise from polymorphic forms; XRPD (X-ray powder diffraction) can identify crystalline vs. amorphous states .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. For small datasets, Bayesian hierarchical models improve robustness. Pair with toxicity prediction tools like ProTox-II to identify mechanistic hypotheses (e.g., CYP450 inhibition) for experimental follow-up .

Tables for Key Data Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.